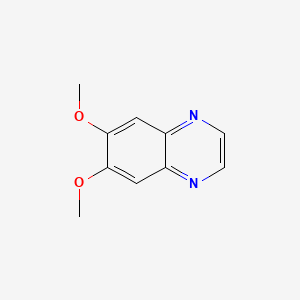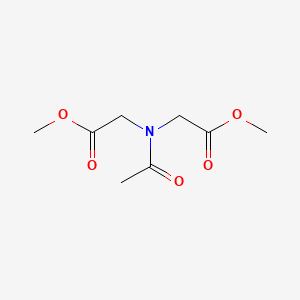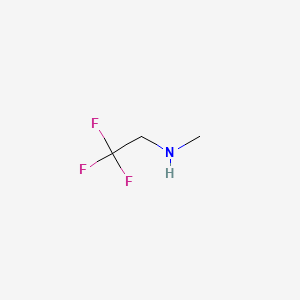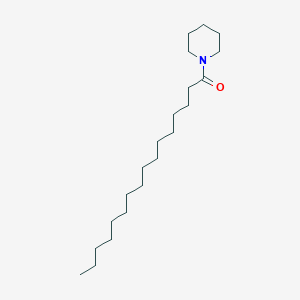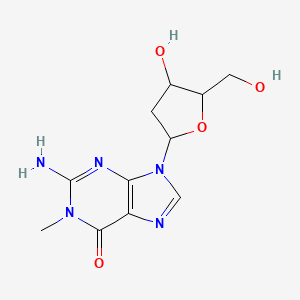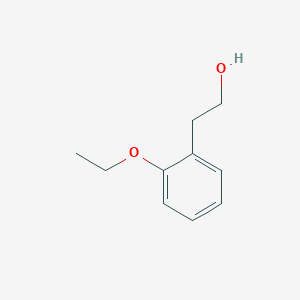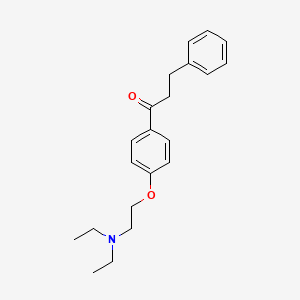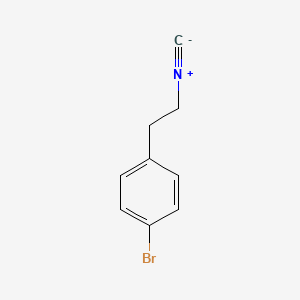
2-(4-Bromophenyl)ethylisocyanide
Overview
Description
2-(4-Bromophenyl)ethylisocyanide (CAS number: 730964-66-6) is a chemical compound with the molecular formula C9H8BrN and a molecular weight of 210.07 g/mol . It falls within the category of isocyanides, which are characterized by the presence of an isocyanide functional group (–N≡C) attached to an organic moiety.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Benzimidazoles : 2-(4-Bromophenyl)ethylisocyanide is utilized in the synthesis of 1-substituted benzimidazoles, which are achieved through the reaction with primary amines under copper(I) iodide catalysis, resulting in moderate to good yields (Lygin & Meijere, 2009).
Radical Cyclisation Reactions : This compound is used as a building block in radical cyclisation reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles (Allin et al., 2005).
Hydrovinylation Reactions : In the field of organometallic chemistry, 2-(4-Bromophenyl)ethylisocyanide participates in hydrovinylation reactions, such as the codimerization of ethylene and functionalized vinylarenes (RajanBabu et al., 2003).
Synthesis of Novel Compounds
Preparation of Heterocyclic Compounds : It serves as a starting material for the preparation of a series of heterocyclic compounds like aroylacrylic acids, pyridazinones, and furanones derivatives, showing potential in antibacterial activities (El-Hashash et al., 2015).
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides : Employed in the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, demonstrating anti-bacterial activities against drug-resistant bacteria (Siddiqa et al., 2022).
Material Science and Catalysis
- Optical and Electrochemical Characteristics : 2-(4-Bromophenyl)ethylisocyanide has been studied for its effects on the optical and electrochemical characteristics of Ir(III) complexes, which has implications in material science and catalysis (Katlenok et al., 2017).
Pharmaceutical Research
- Synthesis of Antimicrobial Agents : It's involved in the synthesis of substituted phenyl azetidines, which are evaluated for their antimicrobial activities (Doraswamy & Ramana, 2013).
properties
IUPAC Name |
1-bromo-4-(2-isocyanoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAQPFXPFMGDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373736 | |
| Record name | 2-(4-Bromophenyl)ethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)ethylisocyanide | |
CAS RN |
730964-66-6 | |
| Record name | 2-(4-Bromophenyl)ethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



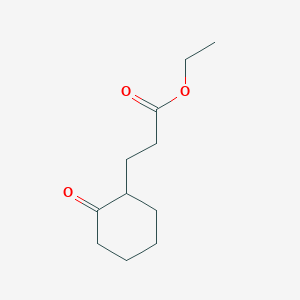
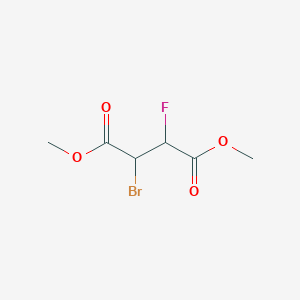
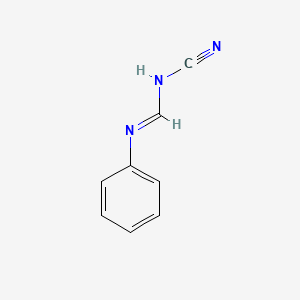
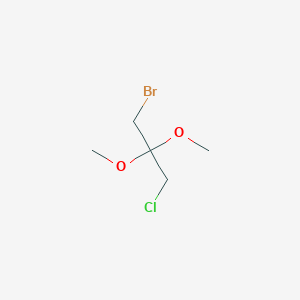
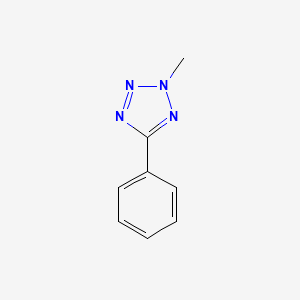
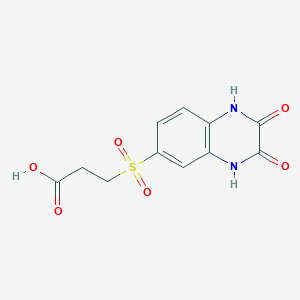
![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596641.png)
